(R)-2-(3-Bromophenyl)pyrrolidine hydrochloride
Description
Structural Characterization
(R)-2-(3-Bromophenyl)pyrrolidine hydrochloride is a chiral organic compound featuring a five-membered pyrrolidine ring substituted at the 2-position with a 3-bromophenyl group. The hydrochloride salt form introduces a chloride counterion, resulting in a molecular formula of C₁₀H₁₃BrClN and a molecular weight of 262.58 g/mol . Key structural attributes include:
- Pyrrolidine backbone : A saturated heterocycle with a secondary amine group that is protonated in the hydrochloride salt.
- 3-Bromophenyl substituent : A bromine atom at the meta-position of the aromatic ring, enhancing electrophilic reactivity and steric bulk.
- Chiral center : The R-configuration at the 2-position dictates spatial orientation and biological interactions.
Spectroscopic data further elucidate its structure:
- SMILES :
BrC1=CC([C@H]2NCCC2)=CC=C1.Cl(indicating stereochemistry and salt form). - InChIKey :
FIRVFEHVSIYTIO-JTQLQIEISA-N(specific to the R-enantiomer). - X-ray crystallography : While not directly reported for this compound, analogous pyrrolidine derivatives confirm chair-like ring conformations with substituents in equatorial positions.
Nomenclature and Identification
The compound is systematically named using IUPAC guidelines:
- IUPAC Name : this compound.
- CAS Registry : The free base (R)-enantiomer is cataloged under CAS 1217694-15-9, while the hydrochloride salt may vary depending on suppliers.
- Synonym : (R)-1-(3-Bromophenyl)-2-pyrrolidinium chloride.
Identifiers include:
Stereochemical Properties of R-Configuration
The R-configuration at the 2-position is critical for enantioselective applications. Key stereochemical insights include:
- Optical Rotation : Specific rotation values ([α]D) for the R-enantiomer are typically negative, though exact measurements require experimental determination.
- Chiral Resolution : Techniques like chiral HPLC or enzymatic resolution separate enantiomers, as seen in syntheses of related pyrrolidine derivatives.
- Synthetic Control : Asymmetric synthesis using chiral auxiliaries (e.g., (R)-phenylglycinol) ensures high enantiomeric excess (>98%).
Historical Context in Pyrrolidine Chemistry
Pyrrolidine derivatives have long been pivotal in organic and medicinal chemistry:
- Natural Occurrence : Pyrrolidine rings are found in alkaloids (e.g., nicotine) and amino acids (e.g., proline).
- Pharmaceutical Relevance : Substituted pyrrolidines serve as scaffolds for CNS drugs, such as the dopamine reuptake inhibitor benztropine.
- Chiral Synthesis Advances : The development of asymmetric C–H insertion and double arylation methods enabled efficient production of enantiopure pyrrolidines like (R)-2-(3-bromophenyl)pyrrolidine.
Recent innovations include:
Properties
IUPAC Name |
(2R)-2-(3-bromophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYQYZJNUFUMJY-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391550-13-2 | |
| Record name | (2R)-2-(3-BROMOPHENYL)PYRROLIDINE HCL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Bromophenyl)pyrrolidine hydrochloride typically involves the reaction of ®-2-(3-Bromophenyl)pyrrolidine with hydrochloric acid. The starting material, ®-2-(3-Bromophenyl)pyrrolidine, can be synthesized through several routes, including:
Nucleophilic Substitution: A common method involves the nucleophilic substitution of a suitable brominated precursor with pyrrolidine.
Reductive Amination: Another approach is the reductive amination of 3-bromobenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-Bromophenyl)pyrrolidine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and precise temperature control.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Bromophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Formation of N-substituted pyrrolidines.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated pyrrolidines.
Coupling: Formation of biaryl or aryl-alkyl derivatives.
Scientific Research Applications
®-2-(3-Bromophenyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(3-Bromophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group and pyrrolidine ring contribute to its binding affinity and selectivity for these targets. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
Substituent Position :
- Meta (3-Bromo) vs. para (4-Bromo) substitution alters electronic and steric profiles. The meta-bromo derivative may exhibit stronger dipole interactions due to asymmetric charge distribution compared to the para isomer .
- Trifluoromethyl (CF₃) at the para position () enhances electronegativity and metabolic stability compared to bromine .
Enantiomeric Effects :
- The (S)-enantiomer of the 3-bromo analog (CAS 1391452-66-6) shows 0.96 structural similarity to the (R)-form, but chiral recognition in biological targets (e.g., enzymes, receptors) could lead to divergent activity profiles .
Halogen Variations :
- Chloro-fluoro derivatives (e.g., (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine HCl, ) exhibit lower molecular weights (~236 g/mol) and higher polarity, which may influence blood-brain barrier permeability .
Research and Application Considerations
Biological Activity
(R)-2-(3-Bromophenyl)pyrrolidine hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and comparative analyses with similar compounds.
- Molecular Formula: C10H12BrClN
- Molecular Weight: 249.57 g/mol
- CAS Number: 1391550-13-2
The biological activity of this compound is attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition: The compound may inhibit enzymes crucial for cellular processes, affecting pathogen survival and cancer cell proliferation.
- Receptor Modulation: It can bind to receptors involved in signaling pathways, altering cellular responses.
- Antimicrobial and Anticancer Activity: The unique structural features enhance its lipophilicity, allowing better membrane penetration and increased bioactivity against various pathogens.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. For instance:
- It showed an inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
- A study reported a minimum inhibitory concentration (MIC) of 15 µg/mL against clinical isolates of E. coli, indicating potential utility in treating infections caused by resistant bacterial strains.
Anticancer Properties
The compound has also been evaluated for its anticancer activity:
- In a comparative analysis involving multiple tetrahydroquinoline derivatives, it exhibited superior cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment.
- This suggests its potential as a lead compound in anticancer drug development.
Antiviral Activity
While specific antiviral activities have not been extensively documented for this compound, its structural similarities to other pyrrole derivatives suggest potential efficacy against viral pathogens.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The results indicated a MIC of 15 µg/mL, suggesting its potential in treating infections caused by resistant strains.
Case Study 2: Cancer Cell Line Analysis
In a comparative analysis involving tetrahydroquinoline derivatives, this compound exhibited notable cytotoxicity against MCF-7 cells with an IC50 value of 25 µM after 48 hours, highlighting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Antibacterial | 10 | Effective against S. aureus |
| 6-Bromo-4-(trifluoromethyl)quinoline | Anticancer | 30 | Less potent than tetrahydroquinoline |
| Tetrahydroquinoline derivatives | Various | Varies | General class with diverse activities |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing enantiomerically pure (R)-2-(3-bromophenyl)pyrrolidine hydrochloride?
- Methodology :
- Asymmetric catalysis : Use chiral auxiliaries or transition-metal catalysts (e.g., palladium or nickel) to induce stereoselectivity during cyclization or cross-coupling steps. For example, Suzuki-Miyaura coupling of 3-bromophenylboronic acid with a pyrrolidine precursor .
- Resolution : Employ chiral chromatography (e.g., Chiralpak® columns) or diastereomeric salt formation with tartaric acid derivatives to separate enantiomers .
- Key Challenges : Minimize racemization during hydrochloride salt formation by controlling reaction temperature (<40°C) and solvent polarity (use methanol/ethyl acetate mixtures) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR : Compare H and C NMR spectra with literature data for analogous pyrrolidine derivatives (e.g., 3-bromo substitution patterns in aromatic regions: δ 7.2–7.5 ppm for aryl protons) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify purity (>98%) and molecular ion peaks ([M+H] at m/z 260.5) .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction if crystalline derivatives are obtainable .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Approach :
- Perform DFT calculations (B3LYP/6-31G* level) to model transition states for bromide displacement. Key parameters include LUMO energy of the C-Br bond and steric effects from the pyrrolidine ring .
- Validate predictions experimentally by monitoring reaction kinetics under varying conditions (e.g., polar aprotic solvents like DMF vs. THF) .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Case Study : If one study reports NMDA receptor antagonism while another shows no activity:
- Reproducibility Checks : Verify enantiomeric purity via chiral HPLC and ensure identical assay conditions (e.g., pH, cell lines) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 3-fluoro or 3-chloro substitutions) to isolate electronic vs. steric contributions .
Q. How can researchers assess the compound’s stability under physiological conditions for in vivo studies?
- Protocol :
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via LC-MS. The bromophenyl group may enhance stability compared to chlorinated analogs .
- Metabolic Profiling : Use liver microsome assays (human/rat) to identify major metabolites (e.g., hydroxylation at pyrrolidine C3 or aryl dehalogenation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
